2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide
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Overview
Description
The compound "2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide" is a complex organic molecule that appears to be related to benzamide derivatives. These derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. The compound is not directly described in the provided papers, but insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of benzamide derivatives can involve direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . This method could potentially be adapted for the synthesis of the compound , considering the presence of a cyano group and a benzamide moiety in its structure. The synthesis process would likely require careful control of reaction conditions to ensure the correct functional groups are introduced at the appropriate positions on the benzene rings.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of compounds like benzamide derivatives . The molecular structure of the compound would likely be characterized by similar methods to reveal its precise geometry. Additionally, density functional theory (DFT) calculations, as used in the analysis of similar compounds , would provide insights into the optimized geometrical structure and electronic properties of the molecule.
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups such as chloro, nitro, cyano, and benzodioxin moieties. For instance, the reactions of 1-chloro-2-oximino-3-butanone with different reagents lead to the formation of various products , suggesting that the chloro and nitro groups in the compound could participate in similar reactions. The benzodioxin group could also influence the reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse. For example, some compounds exhibit colorimetric sensing behavior, changing color in the presence of specific anions . The compound might also display unique optical properties, which could be investigated using UV-Vis spectroscopy. NMR and IR spectroscopy would provide additional information on the chemical environment of the molecule's atoms and the nature of its bonds . Theoretical calculations, such as NBO and NLO properties, would further elucidate the compound's behavior in different chemical contexts .
Scientific Research Applications
Antitumor Agents
Research on benzothiazole derivatives, similar in complexity to the queried compound, has demonstrated potent antitumor activities. A study by Yoshida et al. (2005) designed and synthesized biologically stable derivatives containing no nitro group, which exhibited excellent in vivo inhibitory effects on tumor growth. This highlights the potential of complex benzamide derivatives in cancer research, particularly in designing new therapeutic agents with selective cytotoxicity against tumorigenic cell lines Yoshida et al., 2005.
Antimicrobial Activities
Compounds structurally related to the queried molecule have been synthesized and evaluated for their antibacterial activities. Patel and Shaikh (2011) prepared novel derivatives that showed significant antimicrobial activity against various bacterial strains, emphasizing the relevance of such complex compounds in developing new antimicrobial agents Patel & Shaikh, 2011.
Insecticidal Properties
Schaefer et al. (1978) studied substituted benzamides for their activity against mosquitoes, revealing that certain derivatives can effectively inhibit mosquito development. This suggests that complex benzamides, by extension, could be explored for their potential in controlling pest populations, thus contributing to the field of agricultural chemistry Schaefer et al., 1978.
Synthesis of Heterocyclic Compounds
Research by Ahmed (2007) on the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide as a starting point illustrates the broader chemical synthesis applications of complex benzamides and related compounds. Such research contributes to the development of new pharmaceuticals through heterocyclic chemistry Ahmed, 2007.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been observed to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been suggested as effective therapeutic agents for the treatment of various conditions, including diabetes mellitus . They have also been shown to display remarkable anticancer and antimicrobial activity .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to indole derivatives , it may interact with multiple receptors and participate in various biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O6/c26-19-7-2-1-6-18(19)25(32)28-17-5-3-4-15(11-17)10-16(14-27)24(31)29-20-12-22-23(36-9-8-35-22)13-21(20)30(33)34/h1-7,10-13H,8-9H2,(H,28,32)(H,29,31)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNDCSRJNWNGLT-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C/C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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